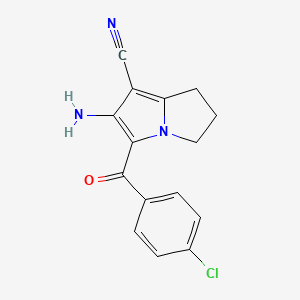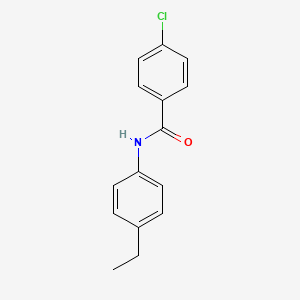![molecular formula C17H24N2O5 B5507948 N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide](/img/structure/B5507948.png)
N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research on related 1,5-dioxaspiro[5.5]undecane derivatives reveals various synthesis strategies, including crystal structure determination and thermodynamic properties investigations (Zeng, Wang, & Zhang, 2021)1. Notably, the construction of polyfunctionalized derivatives via domino cycloaddition reactions has been documented, demonstrating the versatility of synthetic approaches to access this class of compounds (Liu et al., 2021)2.
Molecular Structure Analysis
The molecular structure of derivatives within the 1,9-dioxaspiro[5.5]undecane family has been studied using quantum chemical computations and X-ray crystallography, providing insights into their geometric configurations (Zeng, Wang, & Zhang, 2021)1. Such analyses are crucial for understanding the molecular basis of the compound's reactivity and properties.
Chemical Reactions and Properties
Spiro compounds including N-1,9-dioxaspiro[5.5]undec-4-yl derivatives exhibit unique reactivity patterns due to their cyclic structures. The Prins cascade cyclization (Reddy et al., 2014)3 and reactions involving the formation of 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones (Baylis et al., 1993)4 are examples of chemical transformations that highlight the compound's reactive nature and potential for further chemical manipulation.
Physical Properties Analysis
The physical properties of these compounds, such as their crystalline structure and thermodynamic characteristics, have been explored to understand their stability and behavior under different conditions (Zeng, Wang, & Zhang, 2021)1. Such studies are essential for the development of materials and chemicals that require specific physical attributes.
Chemical Properties Analysis
The chemical properties of N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide derivatives, including reactivity, potential for functionalization, and interaction with other chemical entities, are key areas of investigation. Research focusing on the synthesis of related spirocyclic compounds and their derivatization (Izquierdo et al., 2003; Uchiyama et al., 2001)56 provides valuable insights into the compound's chemical versatility and potential for application in various fields.
科学的研究の応用
Pharmacological Diversity and Therapeutic Potential
Sulfonamides Relevance : Sulfonamides, a class of compounds to which N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide relates, have seen extensive investigation for their clinical utility. Recent patents emphasize sulfonamide Carbonic Anhydrase Inhibitors (CAIs) targeting antiglaucoma agents and antitumor applications, suggesting a structural motif present in future drug developments (Carta, Scozzafava, & Supuran, 2012).
Anti-inflammatory and Chemopreventive Applications
Cancer Chemoprevention : The search for effective cancer chemopreventive agents has highlighted sulfonamides' potential in inhibiting tumor growth. This underscores the broader utility of compounds like this compound in preventive oncology, leveraging anti-inflammatory properties (Levi, Borne, & Williamson, 2001).
Neuroprotective Effects
Latrepirdine's Mechanisms in Neurodegenerative Diseases : Originally an antihistamine, Latrepirdine demonstrated neuroprotective functions, offering insights into similar compounds' potential in treating Alzheimer's and Huntington's diseases. Although clinical efficacy varied, the research highlights the importance of understanding neurodegenerative mechanisms for therapeutic advancements (Bharadwaj et al., 2013).
Ecotoxicological Concerns
Environmental Impact of Pharmaceuticals : The detection of pharmaceuticals like this compound in water bodies raises concerns about their ecotoxicological effects. Studies stress the need for targeted research on the subtle environmental effects of these compounds, suggesting a cautious approach to their use and disposal (Fent, Weston, & Caminada, 2006).
特性
IUPAC Name |
N-(1,9-dioxaspiro[5.5]undecan-4-yl)-2,6-dimethoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-21-14-4-3-13(16(19-14)22-2)15(20)18-12-5-8-24-17(11-12)6-9-23-10-7-17/h3-4,12H,5-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWESPQZOBMQQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)NC2CCOC3(C2)CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B5507866.png)

![2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5507872.png)


![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B5507894.png)

![4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5507912.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5507919.png)
![3-[(diallylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5507925.png)
![2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5507938.png)


![8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5507986.png)